molecular formula C11H11ClO3 B1458440 4-(3-Chloro-2-oxopropyl)phenyl acetate CAS No. 1803594-65-1

4-(3-Chloro-2-oxopropyl)phenyl acetate

Cat. No.: B1458440
CAS No.: 1803594-65-1
M. Wt: 226.65 g/mol
InChI Key: DDQXKKRFTXRZSC-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-oxopropyl)phenyl acetate is a chemical compound with the molecular formula C11H11ClO3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group, an oxo group, and an acetate group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-oxopropyl)phenyl acetate typically involves the reaction of 4-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-oxopropyl)phenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloro-2-oxopropyl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-oxopropyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-oxopropyl acetate: Similar in structure but lacks the phenyl ring.

    4-Hydroxyacetophenone: Precursor in the synthesis of 4-(3-Chloro-2-oxopropyl)phenyl acetate.

    Phenyl acetate: Lacks the chloro and oxo groups.

Uniqueness

This compound is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and applications. Its structure enables it to participate in various chemical reactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

[4-(3-chloro-2-oxopropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQXKKRFTXRZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249689
Record name 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-65-1
Record name 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803594-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-[4-(acetyloxy)phenyl]-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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